

Cefadroxil sulfoxide bioanalytical method validation

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Compound Focus: Cefadroxil Sulfoxide

CAS No.: 182290-77-3

Cat. No.: S914230

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Cefadroxil Sulfoxide as a Reference Standard

Cefadroxil S-sulfoxide is recognized in pharmacopeias and is available from chemical suppliers as a reference standard, primarily for use in analytical development and quality control.

The table below summarizes details from suppliers for this compound:

Property	Details
Chemical Name	(6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5S-oxide (as per USP) [1] [2]
Molecular Formula	C ₁₆ H ₁₇ N ₃ O ₆ S [1] [2]
Molecular Weight	379.4 g/mol [1] [2]
Primary Use	Analytical method development, validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Cefadroxil [1] [2].

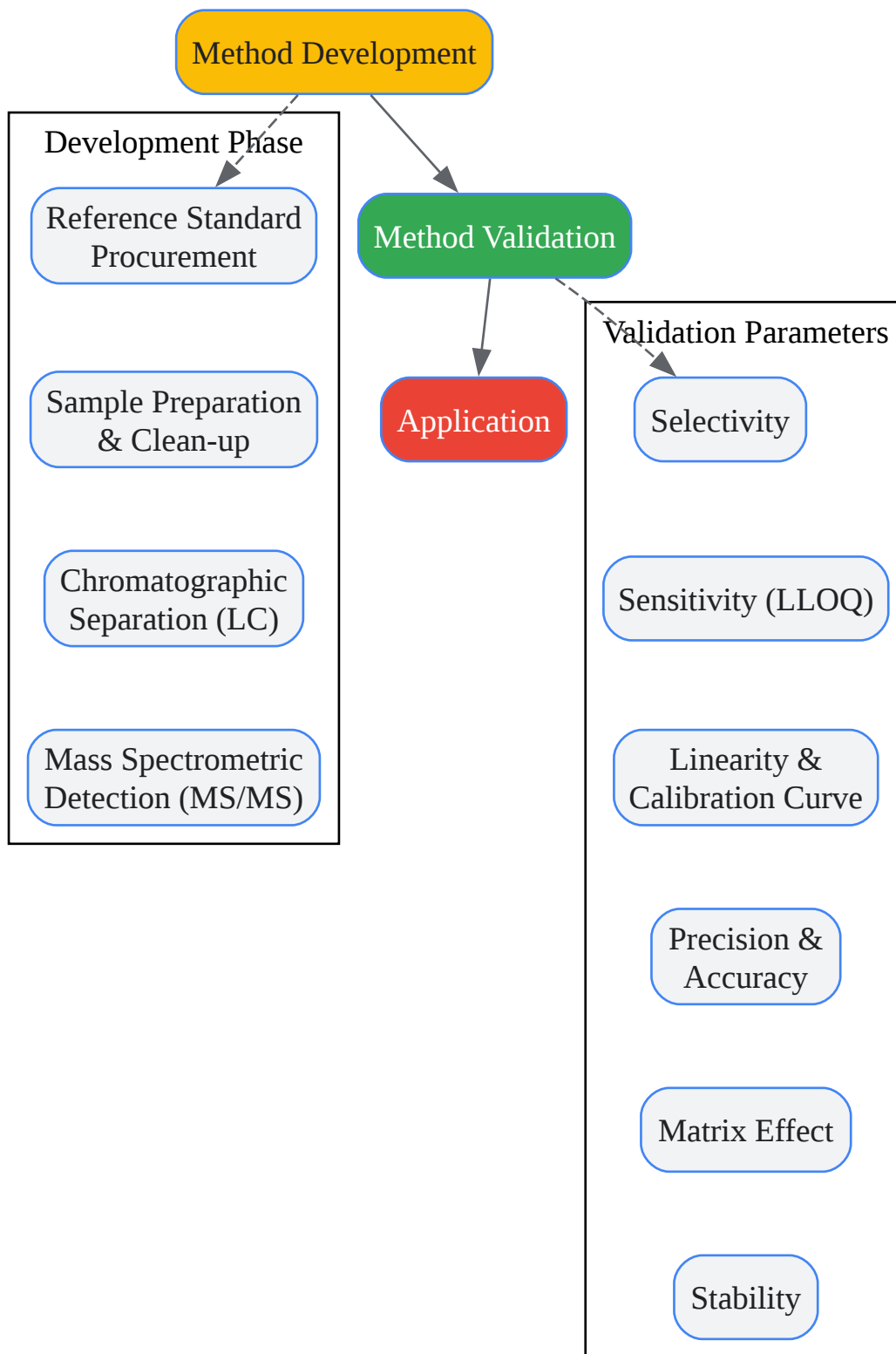
Related Analytical Methods for Cefadroxil

Although specific methods for the sulfoxide in bio-samples are not detailed in the search results, several studies discuss the analysis of the parent drug, Cefadroxil. The prevalent techniques can inform your method development for the metabolite.

- **Prevailing Techniques:** According to a review, **liquid chromatography (LC)** and **ultraviolet (UV) absorption spectrophotometry** are the most common methods for determining Cefadroxil [3].
- **Example UV Spectroscopic Method:** One study developed a UV method for Cefadroxil in tablets, determining an **absorption maximum at 232 nm** in water. The method was validated and found to be linear, accurate, and precise [4].
- **Example for a Mixture:** A first-order derivative spectroscopic method was developed for simultaneously estimating Cefadroxil and Probenecid in a synthetic mixture, using 0.1N HCl as a solvent and measuring at zero-crossing points [5]. This demonstrates an approach to resolve complex mixtures, which can be relevant when analyzing a drug and its metabolites.

A Framework for Bioanalytical Method Validation

Since a direct protocol for **Cefadroxil sulfoxide** is unavailable, you can develop a method based on established guidelines. The following workflow outlines the key stages and parameters, drawing from general bioanalytical validation principles [6].



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For the validation phase, the parameters and their typical acceptance criteria are summarized below. These are based on regulatory guidelines for bioanalytical method validation [6].

Validation Parameter	Description & Purpose	Example Acceptance Criteria
Selectivity	Ability to distinguish analyte from matrix components.	No significant interference (>20% of LLOQ) from 6 different lots of blank plasma [6].
Sensitivity (LLOQ)	Lowest measurable concentration with accuracy and precision.	Signal-to-Noise (S/N) > 5; Precision \leq 20% C.V.; Accuracy 80-120% [6].
Linearity & Calibration Curve	Relationship between response and concentration across a range.	Correlation coefficient (r) > 0.99 [6].

| **Precision & Accuracy** | Precision: Closeness of repeated measurements (Repeatability & Reproducibility). Accuracy: Closeness to true value. | **Precision:** \pm 15% C.V. (except \pm 20% at LLOQ) [6]. **Accuracy:** 85-115% of nominal value (except 80-120% at LLOQ) [6]. | | **Matrix Effect** | Impact of biological matrix on analyte ionization. | Internal Standard-normalized Matrix Factor should be consistent (C.V. < 15%) [6]. |

Suggestions for Your Next Steps

To proceed with creating your comparison guide, I suggest the following:

- **Obtain the Reference Standard:** The first practical step is to procure Cefadroxil S-sulfoxide (USP) from a supplier like SynZeal or CleanChem Lab for your experimental work [1] [2].
- **Develop the Method:** Prioritize **LC-MS/MS**, as it is the industry standard for bioanalysis of small molecules due to its high sensitivity and specificity [6]. You will need to optimize the sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic conditions (e.g., column, mobile phase) to separate **Cefadroxil sulfoxide** from the parent drug and other metabolites.
- **Consult Primary Literature:** Conduct a detailed search in scientific databases (like PubMed, SciFinder, or Google Scholar) for research articles on the metabolism and bioanalysis of Cefadroxil. These are more likely to contain specific methodological details than general product pages.

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